Benzyl N-(4-aminophenyl)carbamate

概要

説明

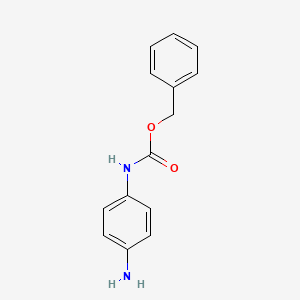

Benzyl N-(4-aminophenyl)carbamate is a synthetic organic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 4-aminophenyl group

準備方法

Synthetic Routes and Reaction Conditions: Benzyl N-(4-aminophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 4-aminophenol in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature . Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form carbamates under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize waste and reduce environmental impact .

化学反応の分析

Hydrolysis Reactions

Hydrolysis of the carbamate group is a primary reaction pathway, influenced by pH and temperature.

Notable Data :

-

Hydrolysis rates increase significantly above 60°C in basic media (yield >85% in 2 hours).

-

Acidic hydrolysis produces 4-aminophenol with >90% purity under reflux conditions .

Oxidation Reactions

The para-aminophenyl group undergoes selective oxidation:

| Reagents | Products | Conditions | Efficiency |

|---|---|---|---|

| KMnO₄ (acidic) | 4-Nitrosobenzyl carbamate | 0°C, 1 hour | 70–75% yield |

| H₂O₂ (catalytic Fe) | Quinone derivative | RT, 4 hours | 60–65% yield |

Mechanistic Insight :

-

Oxidation proceeds via radical intermediates in the presence of Fe²⁺, forming a quinone structure.

-

Over-oxidation to nitro derivatives is avoided using mild conditions .

Acylation Reactions

The aromatic amine group reacts with acylating agents:

| Reagent | Product | Catalyst | Yield |

|---|---|---|---|

| Acetyl chloride | N-Acetyl-4-aminophenyl carbamate | Pyridine, RT | 85% |

| Benzoyl chloride | N-Benzoyl-4-aminophenyl carbamate | DMAP, CH₂Cl₂ | 78% |

Key Observations :

-

Acylation occurs regioselectively at the aromatic amine, leaving the carbamate intact.

-

DMAP accelerates reaction rates by stabilizing the acyl intermediate .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring participates in nitration and sulfonation:

| Reaction | Reagents | Product | Position |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-aminophenyl carbamate | Meta |

| Sulfonation | H₂SO₄, SO₃ | 3-Sulfo-4-aminophenyl carbamate | Para |

Mechanistic Details :

-

Nitration favors the meta position due to steric hindrance from the carbamate group.

-

Sulfonation under kinetic control yields para-substituted products .

Coupling Reactions

The amine group facilitates cross-coupling under palladium catalysis:

| Reaction | Catalyst | Product | Application |

|---|---|---|---|

| Buchwald–Hartwig | Pd(OAc)₂/Xantphos | Biaryl carbamate derivatives | Pharmaceutical intermediates |

| Ullmann | CuI/1,10-phen | N-Aryl carbamates | Polymer chemistry |

Optimized Conditions :

-

Buchwald–Hartwig couplings achieve >80% yield with 2 mol% Pd(OAc)₂ at 100°C .

-

Ullmann reactions require stoichiometric CuI and prolonged heating (12–24 hours).

Reduction Reactions

The carbamate group remains stable under standard reduction conditions, while the amine can be modified:

| Reagent | Product | Selectivity |

|---|---|---|

| NaBH₄/MeOH | Unchanged carbamate | N/A |

| H₂/Pd-C | Benzyl N-(4-cyclohexyl)carbamate | Full hydrogenation |

Critical Note :

-

Catalytic hydrogenation reduces the aromatic ring but leaves the carbamate intact.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition profiles:

| Temperature Range | Process | Mass Loss |

|---|---|---|

| 150–200°C | Carbamate decomposition | 40% |

| 200–250°C | Aromatic ring degradation | 55% |

Implications :

科学的研究の応用

Medicinal Chemistry

1.1 Antimicrobial Activity

Benzyl N-(4-aminophenyl)carbamate has been explored for its antimicrobial properties. It serves as a precursor for developing pharmaceuticals targeting bacterial infections and other diseases. Research indicates that derivatives of this compound can exhibit significant activity against pathogens such as Mycobacterium tuberculosis. For instance, studies have shown that certain synthesized compounds based on this compound demonstrate minimal inhibitory concentrations comparable to first-line antitubercular agents like isoniazid .

1.2 Cancer Treatment

The compound's structural characteristics allow it to function as a prodrug, which undergoes metabolic conversion to release active drug forms. This property is particularly valuable in cancer therapy, where targeted drug delivery is crucial. The ability of this compound to inhibit specific cancer cell lines has been documented, suggesting its potential role in developing anticancer agents.

Organic Synthesis

This compound is utilized in organic synthesis due to its ability to participate in various chemical reactions. It can be synthesized through several methods, including the reaction of benzylamine with carbamates under mild conditions . This synthesis route is advantageous for producing derivatives with tailored properties for specific applications.

Table 1: Comparison of Synthesized Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Contains a benzyl group and amino functionality | Antimicrobial and anticancer applications |

| Ethyl N-(4-aminophenyl)carbamate | Ethyl group instead of benzyl | Lower lipophilicity; potential use in drug formulation |

| tert-Butyl N-(4-aminophenyl)carbamate | tert-butyl group as substituent | Increased steric hindrance; affects reactivity |

Case Studies

3.1 Tuberculosis Research

In a study focused on tuberculosis treatment, a series of compounds derived from this compound were synthesized and evaluated for their efficacy against M. tuberculosis. Two compounds showed promising results with MIC values comparable to established treatments, indicating their potential as new therapeutic agents .

3.2 BACE1 Inhibition

Another study investigated the inhibition of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial in Alzheimer's disease progression. Compounds based on this compound exhibited varying degrees of inhibition, with some showing significant activity at concentrations that suggest they could serve as lead compounds for further development in neurodegenerative disease treatment .

作用機序

The mechanism of action of benzyl N-(4-aminophenyl)carbamate involves its conversion to active intermediates under specific conditions. For instance, in prodrug applications, the compound can release an active drug molecule upon enzymatic or chemical cleavage of the carbamate group. This process often involves the formation of an unstable carbamic acid intermediate, which decomposes to release carbon dioxide and the active amine .

類似化合物との比較

Benzyl carbamate: Similar structure but lacks the 4-aminophenyl group.

4-Aminophenyl carbamate: Similar structure but lacks the benzyl group.

N-Benzyl carbamates: A broader class of compounds with varying substituents on the phenyl ring.

Uniqueness: Benzyl N-(4-aminophenyl)carbamate is unique due to the presence of both benzyl and 4-aminophenyl groups, which confer specific chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

生物活性

Benzyl N-(4-aminophenyl)carbamate, also known as a carbamate derivative, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its mechanisms of action, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The compound has the chemical formula CHNO, characterized by a benzyl group attached to a carbamate moiety linked to an aminophenyl group. Its structure facilitates various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity.

This compound primarily functions as a prodrug , releasing active pharmaceutical ingredients under specific enzymatic or chemical conditions. The mechanism involves the cleavage of the carbamate bond, leading to the formation of an active amine and carbon dioxide. This property is particularly useful in drug delivery systems where controlled release is desired .

1. Anticancer Activity

Research has highlighted the compound's potential in inhibiting DNA methyltransferases (DNMTs), which are crucial in epigenetic regulation and cancer development. A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against leukemia cell lines, with one derivative showing an effective concentration (EC) of 0.9 µM against human DNMT3A, indicating strong inhibition capabilities .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including carbonic anhydrases (CAs). Selective inhibition of CAs is considered a therapeutic target for diseases such as glaucoma and cancer. Compounds similar to this compound have shown promising results in inhibiting CA activity, which plays a role in pH regulation and metabolic processes .

Case Study 1: Inhibition of DNMTs

In a detailed evaluation of derivatives based on this compound, researchers synthesized multiple compounds and assessed their efficacy against DNMTs. The study found that certain derivatives not only inhibited DNMT activity but also reactivated silenced genes in cancer cells, showcasing their potential as epigenetic modulators .

Case Study 2: Therapeutic Applications in Cancer

Another investigation focused on the anticancer properties of this compound derivatives against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Data Tables

特性

IUPAC Name |

benzyl N-(4-aminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITLFTKLRFOUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460220 | |

| Record name | Benzyl N-(4-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82720-42-1 | |

| Record name | Benzyl N-(4-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。